An In-depth Technical Guide to 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol (CAS 81930-33-8)
An In-depth Technical Guide to 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol (CAS 81930-33-8)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. By synthesizing available data with established chemical principles, this document serves as a foundational resource for professionals engaged in discovery and development.
Introduction: The Pyrazole Scaffold in Modern Research
The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] The metabolic stability of the pyrazole ring and the versatility of its substitution patterns make it a highly attractive building block for medicinal chemists.[2] The title compound, 3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol, incorporates this key heterocyclic core functionalized with a propanol sidechain. This N-alkylation introduces a hydroxyl group, which can serve as a handle for further synthetic modifications or as a key pharmacophoric feature for hydrogen bonding interactions with biological targets.
Physicochemical and Structural Properties
While extensive experimental data for this specific molecule is not widely published, its properties can be inferred from its structure and data from commercial suppliers.
Table 1: Core Compound Identifiers and Properties
| Property | Value | Source |
| CAS Number | 81930-33-8 | [5] |
| Molecular Formula | C₈H₁₄N₂O | [5] |
| Molecular Weight | 154.21 g/mol | [6] |
| IUPAC Name | 3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol | [5] |
| InChI Key | FYNNXYRPYQSECD-UHFFFAOYSA-N | [5] |
| Physical Form | Solid | [5] |
| Purity (Typical) | ≥95% | [5] |
| Storage Temperature | Room Temperature | [5] |
Synthesis and Reactivity
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol involves two primary stages: the formation of the 3,5-dimethylpyrazole core and its subsequent N-alkylation.
Synthesis of the 3,5-Dimethylpyrazole Precursor
The 3,5-dimethylpyrazole (CAS 67-51-6) core is readily synthesized via the condensation reaction of acetylacetone (2,4-pentanedione) with hydrazine hydrate.[7][8][9] This is a well-established, high-yielding reaction.
Caption: Paal-Knorr condensation for 3,5-dimethylpyrazole synthesis.
Exemplary Protocol for 3,5-Dimethylpyrazole Synthesis: This protocol is based on established literature procedures.[9]
-
To a flask containing 50 mL of ethanol, add 6 mL of hydrazine hydrate with constant stirring.
-
Cool the flask in an ice bath for approximately 10 minutes.
-
Slowly add 10 mL of acetylacetone dropwise to the cooled solution over 20 minutes, maintaining a low temperature with continuous stirring.
-
Allow the reaction mixture to warm to room temperature, then reflux for one hour at approximately 110°C.
-
After reflux, remove the solvent using a rotary evaporator.
-
To the resulting solid, add a small amount of n-hexane under lukewarm conditions to dissolve it.
-
Crystallize the product by placing the flask in a refrigerator.
-
Collect the crystalline solid by filtration, washing with cold hexane.
Proposed Synthesis of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol
Caption: Proposed N-alkylation workflow for the target compound synthesis.
Proposed Experimental Protocol:
-
Deprotonation: In a round-bottom flask, dissolve 3,5-dimethylpyrazole (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Add a base (e.g., sodium hydroxide, 1.2 eq, or potassium carbonate, 2.0 eq) to the solution to deprotonate the pyrazole nitrogen. Stir the mixture at room temperature for 30-60 minutes. The use of a strong base like NaOH is effective, as demonstrated in related syntheses.[1]
-
Alkylation: Add 3-chloro-1-propanol (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Heat the mixture (e.g., to 80-100°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Workup: After completion, cool the reaction mixture to room temperature. If using a solid base, filter the mixture. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol.
Predicted Spectroscopic Data
No experimental spectra for the title compound are currently published. The following predictions are based on the known spectral data of 3,5-dimethylpyrazole and the characteristic signals for an n-propanol chain.[10][11][12][13][14][15]
¹H NMR Spectroscopy
Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, relative to TMS)
| Assignment | Predicted Shift (ppm) | Multiplicity | Integration | Rationale |
| -OH | 1.5 - 3.0 | Broad Singlet | 1H | Exchangeable proton, shift is concentration-dependent. |
| Py-H (C4-H) | ~5.8 | Singlet | 1H | Based on the C4-H proton of 3,5-dimethylpyrazole (~5.8 ppm).[11] |
| N-CH₂- | ~4.1 | Triplet | 2H | Methylene group attached to the pyrazole nitrogen, deshielded. |
| -CH₂-CH₂-CH₂OH | ~2.0 | Multiplet (Quintet) | 2H | Methylene group β to both the nitrogen and oxygen. |
| -CH₂-OH | ~3.6 | Triplet | 2H | Methylene group attached to the hydroxyl, deshielded by oxygen. |
| Py-CH₃ (C3, C5) | ~2.2 | Singlet | 6H | Two equivalent methyl groups on the pyrazole ring (~2.27 ppm).[11] |
¹³C NMR Spectroscopy
Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Assignment | Predicted Shift (ppm) | Rationale |
| Py-C3, Py-C5 | ~148, ~139 | Carbon atoms of the pyrazole ring attached to methyl groups. |
| Py-C4 | ~105 | Carbon atom at position 4 of the pyrazole ring. |
| N-CH₂- | ~48 | Methylene carbon attached to the pyrazole nitrogen. |
| -CH₂-CH₂-CH₂OH | ~32 | Methylene carbon β to both nitrogen and oxygen. |
| -CH₂-OH | ~60 | Methylene carbon attached to the hydroxyl group. |
| Py-CH₃ (C3, C5) | ~13, ~11 | Carbons of the two equivalent methyl groups. |
Infrared (IR) Spectroscopy
Table 4: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Rationale |
| 3200 - 3600 | O-H | Stretching (broad) | Characteristic of the alcohol hydroxyl group.[10] |
| 2850 - 3000 | C-H | Stretching | Aliphatic C-H bonds in methyl and methylene groups.[10] |
| ~1590 | C=N, C=C | Stretching | Pyrazole ring vibrations.[9] |
| 1050 - 1150 | C-O | Stretching | Primary alcohol C-O bond.[10] |
Mass Spectrometry (MS)
For Electron Ionization (EI), the molecular ion peak [M]⁺ at m/z = 154 would be expected. Key fragmentation patterns would likely involve:
-
Loss of water ([M-18]⁺): A common fragmentation for alcohols, leading to a peak at m/z = 136.
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen, resulting in a prominent peak at m/z = 31 ([CH₂OH]⁺).
-
Cleavage of the propanol chain: Fragmentation could yield the 3,5-dimethylpyrazolyl cation or related fragments (e.g., m/z = 96 for the 3,5-dimethylpyrazole radical cation).[16]
Safety and Handling
As a laboratory chemical, 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol should be handled with appropriate care.
-
General Handling: Use in a well-ventilated area. Avoid direct contact with skin and eyes by wearing personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid creating dust.
-
Storage: Store in a cool, dry place in a tightly sealed container.
-
First Aid:
-
Skin Contact: Wash immediately with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Wash out mouth with water.
-
In all cases of exposure, consult a physician and refer to the Safety Data Sheet (SDS) provided by the supplier for complete information.
-
Potential Applications in Research and Development
Given the established importance of the pyrazole scaffold, this compound is a valuable intermediate for several research areas:
-
Drug Discovery: The terminal hydroxyl group is a versatile functional handle for elaboration into more complex molecules. It can be oxidized to an aldehyde or carboxylic acid, or used in esterification or etherification reactions to explore structure-activity relationships (SAR) for various biological targets.
-
Coordination Chemistry: Pyrazole derivatives are excellent ligands for metal ions.[3][7] The propanol sidechain could act as a hemilabile arm, coordinating to a metal center through the oxygen atom, potentially leading to catalysts with novel reactivity.
-
Materials Science: As a functionalized heterocyclic molecule, it could serve as a monomer or building block for polymers or functional materials where the pyrazole unit imparts specific thermal or electronic properties.
Conclusion
3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol is a strategically important building block that combines the proven utility of the pyrazole core with the synthetic versatility of a primary alcohol. While detailed characterization data is sparse in public literature, its synthesis is feasible through standard methodologies, and its spectroscopic properties can be reliably predicted. This guide provides a solid foundation for researchers to incorporate this compound into their synthetic and discovery programs, paving the way for new innovations in medicine and materials science.
References
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Gao, S., et al. (2009). 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2442. [Link]
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Wikipedia. 3,5-Dimethylpyrazole. [Link]
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Trofimov, B. A., et al. (2018). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2018(4), M1021. [Link]
- Google Patents. CN1482119A - Method for preparing 3.5-dimethylpyrazole.
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Scribd. Synthesis of 3 - 5-Dimethylpyrazole. [Link]
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MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]
- Kamal, A., et al. (2015). Pyrazole-oxindole conjugates: Synthesis, anticancer activity and tubulin polymerization inhibition. Bioorganic & Medicinal Chemistry Letters, 25(1), 122-127. (Referenced in MDPI search result on pyrazole biomolecules)
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Doc Brown's Chemistry. Infrared spectrum of propan-1-ol. [Link]
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NIST. 3,5-Dimethylpyrazole - Mass Spectrum. [Link]
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NIST. 3,5-Dimethylpyrazole - IR Spectrum. [Link]
-
Doc Brown's Chemistry. Mass spectrum of propan-1-ol. [Link]
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ResearchGate. The FT-IR spectrum of 3,5-dimethylpyrazole. [Link]
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